![molecular formula C23H27NO4 B2480384 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid CAS No. 1699606-82-0](/img/structure/B2480384.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as 2-Ethyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}butanoic acid . It has an empirical formula of C21H23NO4 and a molecular weight of 353.41 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound isO=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3
. This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
As mentioned earlier, this compound is solid in form . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Synthesis of β-Amino Acids : This compound has been successfully used in the synthesis of N-Fmoc-protected β-amino acids, a process that involves the Arndt-Eistert protocol. The method results in enantiomerically pure β-amino acids with high yield in just two steps (Ellmerer-Müller et al., 1998).
Preparation of Fmoc-β2-Homoamino Acids : It has been used in the preparation of new N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides. These acids are prepared with high yields and diastereoselectivities (Šebesta & Seebach, 2003).
Self-Assembled Structures in Modified Amino Acids : Research has shown that Fmoc modified aliphatic uncharged single amino acids, which include this compound, form unique self-assembled structures. These structures vary under different concentrations and temperatures, presenting potential applications in nanotechnology and materials science (Gour et al., 2021).
Synthesis of Oligomers Derived from Sugar Amino Acids : The compound has been used in the synthesis of N-Fmoc-protected sugar amino acids derived from neuraminic acids, leading to the efficient synthesis of oligomers for potential biological applications (Gregar & Gervay-Hague, 2004).
Enzyme-Activated Surfactants : In another study, N-Fmoc-protected amino acids have been utilized as surfactants for carbon nanotubes. These surfactants can be activated enzymatically to create homogeneous aqueous nanotube dispersions, showing potential in nanotechnology and material science applications (Cousins et al., 2009).
Controlled Morphological Changes in Self-Assembled Structures : This compound is used in the study of controlled morphological changes in self-assembled structures formed by its variants. These studies are crucial in designing novel architectures for material science and nanotechnology applications (Kshtriya et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-23(2,3)13-20(21(25)26)24(4)22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNYJKKISLDATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.